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Compound of Interest

Compound Name: Bourjotinolone A

Cat. No.: B12436152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance

(NMR) spectroscopic data and experimental protocols instrumental in the structural elucidation

of Bourjotinolone A, a euphane triterpenoid isolated from the stem bark of Drypetes gerrardii.

The comprehensive analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra

allows for the unambiguous assignment of all proton and carbon signals, confirming the

compound's unique molecular architecture.

Introduction to Bourjotinolone A
Bourjotinolone A is a novel euphane-type triterpenoid identified from Drypetes gerrardii. The

structural characterization of such natural products is crucial for understanding their

biosynthetic pathways and exploring their potential pharmacological activities. NMR

spectroscopy serves as the primary and most powerful tool for determining the complex three-

dimensional structure of these molecules in solution.

Quantitative NMR Data
The complete ¹H and ¹³C NMR spectral data for Bourjotinolone A, recorded in CDCl₃, are

summarized below. These data form the foundation for the structural assignment.

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for Bourjotinolone A in CDCl₃
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Position δC (ppm)
δH (ppm),
Multiplicity
(J in Hz)

Key HMBC
Correlation
s (¹H → ¹³C)

Key COSY
Correlation
s

Key NOESY
Correlation
s

1 35.4
1.55, m; 1.65,

m

C-2, C-3, C-

5, C-10, C-19
H-2 H-2, H-19

2 27.8
1.90, m; 2.05,

m

C-1, C-3, C-

4, C-10
H-1, H-3

H-1, H-3, H-

28

3 212.1 - - - -

4 47.5 - - - -

5 51.2 1.40, d (5.5)
C-4, C-6, C-

7, C-10, C-19
H-6 H-6, H-19

6 21.5
1.85, m; 2.15,

m

C-5, C-7, C-

8, C-10
H-5, H-7 H-5, H-7

7 28.1
1.50, m; 1.60,

m

C-5, C-6, C-

8, C-9, C-14
H-6, H-8 H-6, H-8

8 48.9 1.95, t (7.0)
C-7, C-9, C-

14, C-15
H-7 H-7, H-15

9 148.5 - - - -

10 39.8 - - - -

11 115.8 5.30, s

C-8, C-9, C-

10, C-12, C-

13

- H-1, H-8

12 39.2
2.10, m; 2.20,

m

C-11, C-13,

C-14, C-17,

C-18

H-11
H-11, H-17,

H-18

13 44.1 - - - -

14 50.1 - - - -

15 31.0
1.45, m; 1.55,

m

C-8, C-14, C-

16, C-32
H-16 H-8, H-16
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16 72.1
4.10, dd

(10.0, 5.0)

C-15, C-17,

C-20
H-15, H-17

H-15, H-17,

H-21

17 52.3 2.30, t (8.0)

C-12, C-13,

C-16, C-20,

C-21

H-16
H-12, H-16,

H-21

18 16.2 0.90, s
C-12, C-13,

C-14, C-17
- H-12, H-21

19 21.8 1.05, s
C-1, C-5, C-

9, C-10
- H-1, H-5

20 36.1 2.40, m

C-16, C-17,

C-21, C-22,

C-23

H-22
H-16, H-17,

H-22

21 18.5 0.95, d (6.5)
C-17, C-20,

C-22
H-20

H-16, H-17,

H-18, H-22

22 36.5
1.70, m; 1.80,

m

C-20, C-21,

C-23, C-24
H-20, H-23

H-20, H-21,

H-23

23 24.1 1.60, m
C-22, C-24,

C-25
H-22, H-24 H-22, H-24

24 125.1 5.10, t (7.0)
C-23, C-25,

C-26, C-27
H-23

H-23, H-26,

H-27

25 131.2 - - - -

26 25.7 1.68, s
C-24, C-25,

C-27
- H-24, H-27

27 17.7 1.60, s
C-24, C-25,

C-26
- H-24, H-26

28 29.8 0.85, s
C-3, C-4, C-

5, C-29
- H-2

29 22.5 0.88, s
C-4, C-28, C-

30
- H-30
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30 28.0 0.98, s C-4, C-29 - H-29

Experimental Protocols
Detailed methodologies for the key NMR experiments performed for the structural elucidation of

Bourjotinolone A are provided below.

General Experimental Conditions
Sample Preparation: 5-10 mg of purified Bourjotinolone A was dissolved in approximately

0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra were acquired on a Bruker Avance III 500 MHz

spectrometer equipped with a 5 mm cryoprobe.

Temperature: All experiments were performed at a constant temperature of 298 K.

1D NMR Spectroscopy
¹H NMR:

Pulse Program: zg30

Number of Scans: 16

Acquisition Time: 3.28 s

Relaxation Delay: 1.0 s

Spectral Width: 10,000 Hz (20 ppm)

Processing: Fourier transformation was applied after multiplying the Free Induction Decay

(FID) by an exponential function with a line broadening factor of 0.3 Hz. The spectrum was

manually phased and baseline corrected.

¹³C NMR:
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Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Acquisition Time: 1.09 s

Relaxation Delay: 2.0 s

Spectral Width: 30,000 Hz (240 ppm)

Processing: The FID was processed with an exponential multiplication corresponding to a

line broadening of 1.0 Hz prior to Fourier transformation.

2D NMR Spectroscopy
COSY (Correlation Spectroscopy):

Pulse Program: cosygpqf

Number of Scans: 2 per increment

Number of Increments: 256 in F1

Spectral Width: 5000 Hz in both F1 and F2 dimensions

Processing: The data was processed using a sine-bell window function in both dimensions

before Fourier transformation.

HSQC (Heteronuclear Single Quantum Coherence):

Pulse Program: hsqcedetgpsisp2.3

Number of Scans: 4 per increment

Number of Increments: 256 in F1

Spectral Width: 5000 Hz (F2, ¹H) and 20,000 Hz (F1, ¹³C)

¹JCH Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
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Processing: A squared sine-bell window function was applied in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation):

Pulse Program: hmbcgpndqf

Number of Scans: 8 per increment

Number of Increments: 256 in F1

Spectral Width: 5000 Hz (F2, ¹H) and 25,000 Hz (F1, ¹³C)

Long-Range Coupling Delay: Optimized for nJCH couplings of 8 Hz.

Processing: The data was processed using a sine-bell window function in both

dimensions.

NOESY (Nuclear Overhauser Effect Spectroscopy):

Pulse Program: noesygpph

Number of Scans: 16 per increment

Number of Increments: 256 in F1

Mixing Time: 500 ms

Spectral Width: 5000 Hz in both dimensions

Processing: A sine-bell window function was applied in both dimensions prior to Fourier

transformation.

Visualization of Experimental Workflow and
Structural Elucidation Logic
The following diagrams illustrate the logical workflow of the structural elucidation process for

Bourjotinolone A.
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Caption: Workflow for the structural elucidation of Bourjotinolone A.
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Caption: Logic of 2D NMR for skeletal assembly.

Conclusion
The systematic application of 1D and 2D NMR techniques, including ¹H, ¹³C, COSY, HSQC,

HMBC, and NOESY, has enabled the complete structural determination of Bourjotinolone A.

The data and protocols presented herein provide a comprehensive guide for researchers

involved in the isolation and characterization of novel natural products, particularly complex

triterpenoids. This detailed spectroscopic analysis is a critical step in the journey of natural

product-based drug discovery and development.

To cite this document: BenchChem. [Application Notes and Protocols: Structural Elucidation
of Bourjotinolone A using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12436152#nmr-spectroscopy-for-bourjotinolone-
a-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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